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Introduction Anemia is a frequent complication in patients with hemodialysis-dependent chronic

kidney disease (HDD-CKD), primarily driven by deficiencies in erythropoietin and iron, as well

as inflammation.[1] Parenteral iron therapy is a cornerstone of anemia management in this

population. Traditional intravenous (IV) iron formulations consist of high molecular weight iron

oxide nanoparticles (IONPs) which require processing by reticuloendothelial macrophages

before iron can be utilized.[1][2] This can lead to iron sequestration, particularly in inflammatory

states, and carries risks of hypersensitivity reactions and iron overload.[2][3]

Ferric Pyrophosphate Citrate (FPC), commercially known as Triferic® and Triferic AVNU®, is

a novel, water-soluble, carbohydrate-free iron salt developed for parenteral administration. It

was approved by the U.S. Food and Drug Administration (FDA) in 2015 to maintain hemoglobin

in adult patients with HDD-CKD. Its unique mechanism of action, which involves direct iron

donation to transferrin, allows it to bypass macrophage sequestration, offering a distinct

advantage in managing anemia, especially in patients with inflammation.

These application notes provide a comprehensive overview of FPC, including its mechanism,

clinical data, and detailed protocols for its application and evaluation in research and clinical

settings.
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FPC is a mixed-ligand iron complex where iron (III) is bound to pyrophosphate and citrate. It

has a relative molecular weight of approximately 1313 Daltons and is highly water-soluble.

Unlike IONPs, FPC is a non-colloidal, complex iron salt.

Mechanism of Action
The therapeutic action of Ferric Pyrophosphate Citrate is distinguished by its unique pathway

for iron delivery. Unlike traditional iron oxide nanoparticles that are taken up by macrophages,

FPC donates iron directly to circulating plasma transferrin. This process is rapid, with in-vitro

studies showing that iron loading of transferrin reaches 100% within 10 minutes.

This direct transfer mechanism is physiologically similar to the absorption of dietary iron and

allows FPC to effectively bypass the hepcidin-mediated iron sequestration in macrophages.

Hepcidin, an inflammatory mediator, blocks iron release from macrophages, leading to

functional iron deficiency. By circumventing this step, FPC makes iron immediately bioavailable

for transport to the bone marrow and incorporation into hemoglobin by erythroid precursor cells.

The pyrophosphate and citrate components are delivered in physiologic amounts and are

rapidly cleared.
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Caption: Mechanism of Action: FPC vs. Conventional IV Iron.

Data Presentation
Pharmacokinetics
The pharmacokinetic profile of FPC is characterized by a rapid, dose-proportional increase in

serum iron that returns to baseline quickly after infusion. The iron is rapidly bound to transferrin
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and cleared from circulation consistent with the clearance of diferric transferrin.

Table 1: Pharmacokinetic Parameters of Intravenous Ferric Pyrophosphate Citrate

Subject
Populatio
n

Dose
Cmax
(mcg/dL)

Tmax
(hours)

AUC
(mcg·h/d
L)

Half-life
(hours)

Referenc
e

Healthy
Volunteer
s

2.5 - 10
mg (4h
infusion)

113 - 261 ~4.5
675 -
1840

~1.48

Healthy

Volunteers

15 - 20 mg

(12h

infusion)

N/A N/A N/A N/A

Healthy

Chinese

Subjects

6.5 mg (IV)

33.46 ±

4.83

µmol/L*

4.09 ± 0.19

201.98 ±

46.73

hµmol/L

N/A

CKD-5HD

Patients

(Chinese)

6.5 mg (IV)

25.37 ±

4.30

µmol/L

3.09 ± 0.32 N/A N/A

*Note: Original units were µmol/L. Cmax and Tmax values represent the peak at the end of the

infusion period.

Clinical Efficacy
Clinical trials have demonstrated the efficacy of FPC in maintaining hemoglobin levels and iron

balance in HDD-CKD patients. The pivotal Phase 3 trials, CRUISE 1 and CRUISE 2, showed

that FPC was significantly better than a placebo at maintaining hemoglobin levels.

Table 2: Summary of Efficacy Data from Phase 3 Clinical Trials (CRUISE 1 & 2)
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Parameter
Ferric
Pyrophosphat
e Citrate

Placebo p-value Reference

CRUISE 1

Mean

Hemoglobin

Change (g/dL)

-0.03 -0.38 <0.05

CRUISE 2

Mean

Hemoglobin

Change (g/dL)

-0.08 -0.44 <0.05

Combined Data

Change in

Ferritin (mcg/L)
-70.8 -141.2 N/A

*Data reflects changes from baseline to the end of the treatment period.

Safety and Tolerability
FPC is generally well-tolerated, with a safety profile comparable to that of a placebo in clinical

trials. Importantly, it is not associated with an increased risk of infection or inflammation. While

serious hypersensitivity reactions are a risk with all parenteral iron products, the incidence with

FPC is low.

Table 3: Common Adverse Events and Hypersensitivity Reactions
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Adverse Event Incidence in FPC Group Reference

Procedural Hypotension 22%

Muscle Spasms 10%

Headache 9%

Peripheral Edema 7%

Pain in Extremity 7%

Dyspnea 6%

Hypersensitivity Reactions 0.3% (1 in 292 patients)

*Incidence rates are from controlled clinical trials.

Experimental Protocols
Protocol 1: Parenteral Administration of FPC (Triferic
AVNU®) in a Clinical Setting
This protocol describes the intravenous administration of FPC during a hemodialysis session,

based on FDA-approved labeling.

Objective: To administer a maintenance dose of iron to an adult HDD-CKD patient.

Materials:

One single-dose luer-lock ampule of Triferic AVNU® (6.75 mg iron (III) in 4.5 mL).

10 mL or 20 mL sterile luer-lock syringe.

Infusion pump.

Appropriate infusion line for connection to the pre-dialyzer, post-dialyzer, or separate venous

blood line.

Procedure:
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Inspection: Visually inspect the FPC solution for precipitation. The solution should be clear

and slightly yellow-green.

Preparation: a. Hold the ampule and shake with a single downward motion to ensure all

solution is in the body of the ampule. b. Aseptically twist the ampule body and head in

opposite directions to break open. c. Attach the sterile syringe to the ampule and withdraw

the entire contents (4.5 mL).

Connection: Connect the syringe to the designated infusion line of the hemodialysis circuit.

Administration: a. Mount the syringe onto an infusion pump. b. Administer the entire 6.75 mg

(4.5 mL) dose as a slow, continuous intravenous infusion over 3 to 4 hours during the

hemodialysis session.

Monitoring: a. Monitor the patient for signs and symptoms of hypersensitivity (e.g.,

hypotension, loss of consciousness, rash, dyspnea) during and after the infusion until

clinically stable. b. Ensure personnel and therapies for treating serious hypersensitivity

reactions are immediately available.

Disposal: Discard any unused portion of the solution. Each ampule is for single use only.
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Start: Patient on Hemodialysis

Step 1: Prepare FPC Dose
- Inspect ampule

- Aseptically withdraw 4.5 mL (6.75 mg Fe)

Step 2: Connect Syringe
- Attach to infusion pump

- Connect to hemodialysis venous line

Step 3: Administer FPC
- Slow IV infusion
- Over 3-4 hours

Step 4: Monitor Patient
- Vitals & hypersensitivity signs

- During and post-infusion

End of Procedure
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Caption: Workflow for Intravenous FPC Administration.

Protocol 2: In Vitro Evaluation of Iron Transfer from FPC
to Apotransferrin
This representative protocol is designed to quantify the rate and extent of iron donation from

FPC to human apotransferrin, a key mechanistic step.

Objective: To measure the kinetics of iron binding to apotransferrin from an FPC solution.

Materials:
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Ferric Pyrophosphate Citrate (FPC) solution.

Human apotransferrin (iron-free).

HEPES or similar biological buffer (pH 7.4).

Spectrophotometer capable of measuring absorbance at ~465 nm (for diferric transferrin).

Incubator or water bath at 37°C.

Stop solution (e.g., a strong iron chelator like deferoxamine) for timed points.

Procedure:

Reagent Preparation: a. Prepare a stock solution of FPC of known iron concentration in the

buffer. b. Prepare a stock solution of human apotransferrin in the buffer. The concentration

should be sufficient to provide a 2:1 molar ratio of iron to transferrin in the final reaction.

Reaction Setup: a. In a series of microcentrifuge tubes, add the apotransferrin solution and

pre-warm to 37°C. b. To initiate the reaction (t=0), add the FPC solution to the first tube, mix

gently, and return to the 37°C incubator. c. Repeat for all time points (e.g., 0, 1, 2, 5, 10, 15,

30 minutes).

Sample Measurement: a. At each designated time point, stop the reaction by adding the stop

solution or immediately measure the absorbance. b. Measure the absorbance of the solution

at 465 nm. The increase in absorbance corresponds to the formation of diferric transferrin.

Data Analysis: a. Convert absorbance values to the concentration of diferric transferrin using

a standard curve or the known molar extinction coefficient. b. Plot the concentration of

diferric transferrin versus time. c. Calculate the initial rate of iron transfer and the percentage

of total iron transferred at the reaction plateau to determine the efficiency of donation.

Protocol 3: Assessment of Cellular Iron Uptake from
FPC
This protocol provides a general method for assessing the uptake of iron from FPC in a

relevant cell culture model (e.g., HepG2 human hepatoma cells or K562 human
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erythroleukemia cells).

Objective: To quantify the cellular uptake of iron delivered by FPC.

Materials:

Cultured cells (e.g., HepG2 or K562).

Complete culture medium.

FPC solution.

Control iron source (e.g., ferric ammonium citrate).

Phosphate-buffered saline (PBS).

Cell lysis buffer.

Ferritin ELISA kit or a method for quantifying intracellular iron (e.g., colorimetric ferrozine-

based assay).

Plate reader.

Procedure:

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired

confluency (~70-80%).

Treatment: a. Prepare treatment media containing various concentrations of FPC iron (e.g.,

10, 50, 100 µM). Include a no-iron control and a positive control iron source. b. Remove the

existing culture medium from the cells, wash once with PBS, and add the treatment media.

Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a CO₂

incubator.

Cell Lysis: a. After incubation, remove the treatment media and wash the cells thoroughly

with PBS (3-4 times) to remove extracellular iron. b. Add cell lysis buffer to each well and

incubate to ensure complete cell lysis. c. Collect the cell lysates.
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Quantification of Iron Uptake: a. Measure the total protein concentration in each lysate for

normalization. b. Quantify the intracellular ferritin concentration using a commercial ELISA kit

according to the manufacturer's instructions. Ferritin level is a direct indicator of intracellular

iron storage. c. Alternatively, measure total intracellular iron using a colorimetric assay.

Data Analysis: a. Normalize the ferritin or iron concentration to the total protein concentration

for each sample. b. Compare the iron uptake from FPC with the controls. Plot the normalized

ferritin/iron levels against the concentration of iron supplied in the media.

Protocol 4: Monitoring Patient Iron Status and Safety
This protocol outlines key parameters for monitoring patients receiving FPC therapy to ensure

efficacy and safety.

Objective: To monitor iron status, hemoglobin levels, and potential adverse effects in patients

treated with FPC.

Methodology:

Baseline Assessment: Before initiating therapy, obtain baseline measurements for:

Complete Blood Count (CBC) with differential, including Hemoglobin (Hb) and Hematocrit

(Hct).

Iron panel: Serum iron, Total Iron Binding Capacity (TIBC), and Transferrin Saturation

(TSAT).

Serum ferritin.

Sample Collection:

All blood samples for iron status must be drawn pre-dialysis to avoid overestimation of

serum iron and TSAT.

Routine Monitoring:

Hemoglobin: Monitor at least monthly to assess the therapeutic response.
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Iron Status (TSAT and Ferritin): Monitor periodically (e.g., every 3 months) to ensure iron

balance is maintained and to avoid iron overload.

Safety Monitoring:

Hypersensitivity: Clinically monitor for signs of hypersensitivity during and immediately

after every infusion.

Adverse Events: Record and evaluate any adverse events reported by the patient or

observed during treatment sessions.

Conclusion Ferric pyrophosphate citrate represents a significant advancement in parenteral

iron therapy, particularly for the HDD-CKD population. Its unique mechanism of direct iron

donation to transferrin allows it to effectively deliver iron for erythropoiesis while bypassing the

macrophage sequestration that can limit the efficacy of other IV iron formulations, especially in

patients with inflammation. The provided data and protocols offer a framework for researchers,

clinicians, and drug developers to effectively apply and evaluate FPC in their work, contributing

to improved management of anemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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